molecular formula C14H19NO3S B2979642 Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate CAS No. 403835-25-6

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate

Cat. No.: B2979642
CAS No.: 403835-25-6
M. Wt: 281.37
InChI Key: ULCBLMRNODWYBP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate is a chemical compound with the CAS Registry Number 412922-07-7 and the molecular formula C12H15NO3S . It has a molecular weight of 253.317 g/mol . Compounds featuring sulfanylacetate (also known as thioacetate) groups, similar to this one, are of significant interest in medicinal chemistry research. They are frequently utilized as building blocks or intermediates in the synthesis and development of novel bioactive molecules . For instance, research into related structures has explored their potential as derivatives of thiohydantoin, a scaffold known for a wide range of pharmacological activities such as antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties . The presence of the sulfanyl group and anilino component in its structure makes it a valuable reagent for researchers working in organic synthesis and drug discovery. This product is intended for use in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-18-14(17)9-19-8-13(16)15-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBLMRNODWYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate typically involves the reaction of 2,3-dimethylaniline with ethyl 2-bromo-2-oxoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the carbonyl carbon of the ethyl 2-bromo-2-oxoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate exhibits superior inhibitory potency compared to curcumin and butyl derivatives, likely due to its sulfur-containing side chain enhancing enzyme binding .
  • The trifluoromethyl group in compound 3 improves activity, but the 2,3-dimethylaniline group in the target compound provides better selectivity for HpSDH .

Structural Analogues in Pharmaceutical and Agrochemical Contexts

Ethyl Sulfanylacetate Derivatives
Compound Name Key Substituents Application/Activity Reference
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate Chloro, sulfamoyl groups Intermediate in drug synthesis
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate Phenyl, ethoxycarbonyl groups Not reported (structural analog)
Ethyl 2-(2-methoxyphenyl)sulfanylacetate Methoxyphenyl group Commercial availability (supplier data)

Structural Insights :

  • The 2,3-dimethylaniline group in the target compound distinguishes it from analogs like ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate, which has a sulfamoyl group enhancing solubility but reducing membrane permeability .
  • The thioether linkage in the target compound is shared with agrochemicals like anilofos (S-(2-((4-chlorophenyl)(1-methylethyl)amino)-2-oxoethyl) O,O-dimethyl phosphorodithioate), though the latter includes a phosphorodithioate group for pesticidal activity .
Pharmacologically Relevant Sulfanyl-Containing Compounds
  • AZD1152 : A quinazoline derivative with a sulfanylacetate side chain, used as an intermediate in kinase inhibitor synthesis. Its structure emphasizes the role of sulfur in enhancing metabolic stability .
  • Oxydemeton-methyl : A phosphorothioate insecticide with a sulfanyl group, highlighting the versatility of sulfur in agrochemical design .

Biological Activity

Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,3-dimethylaniline and ethyl 2-bromo-2-oxoacetate in the presence of a base like sodium hydride. This reaction yields the desired compound while maintaining functional group integrity, which is crucial for its biological activity .

Chemical Structure

  • Molecular Formula : C13H17N1O3S1
  • Molecular Weight : 273.35 g/mol
  • Functional Groups : Ethyl ester, sulfanyl group, and dimethylanilino moiety.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death.
  • Anticancer Properties : It has been suggested that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation .

Biological Activity Studies

Various studies have investigated the biological activities of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In cell line studies using human cancer cells (e.g., HeLa and MCF-7), the compound showed promising results:

Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to restore sensitivity to conventional antibiotics when used in combination therapy.
  • Case Study on Cancer Cell Lines :
    In a comparative study with established chemotherapeutics, this compound demonstrated lower toxicity towards normal cells while effectively reducing tumor cell viability.

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